molecular formula C11H5Cl3FN3O B12923246 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide CAS No. 87847-94-7

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide

Cat. No.: B12923246
CAS No.: 87847-94-7
M. Wt: 320.5 g/mol
InChI Key: DYMULFUSEAPEIS-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 4-fluoroaniline under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent such as DMF or acetonitrile.

    Coupling Reactions: Reagents like arylboronic acids, palladium catalysts, and bases such as potassium carbonate are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide.

    4-Fluoroaniline: Another precursor used in the synthesis.

    2,4,6-Trichloro-5-pyrimidinecarboxamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which can impart specific chemical and biological properties.

Properties

CAS No.

87847-94-7

Molecular Formula

C11H5Cl3FN3O

Molecular Weight

320.5 g/mol

IUPAC Name

2,4,6-trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C11H5Cl3FN3O/c12-8-7(9(13)18-11(14)17-8)10(19)16-6-3-1-5(15)2-4-6/h1-4H,(H,16,19)

InChI Key

DYMULFUSEAPEIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)F

Origin of Product

United States

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